molecular formula C11H13BrClN B8231793 1-(3-Bromo-2-chlorobenzyl)pyrrolidine

1-(3-Bromo-2-chlorobenzyl)pyrrolidine

Cat. No.: B8231793
M. Wt: 274.58 g/mol
InChI Key: ZCOYZDDNNLEPON-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-chlorobenzyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms on the benzyl group of this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-chlorobenzyl)pyrrolidine typically involves the reaction of 3-bromo-2-chlorobenzyl chloride with pyrrolidine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-chlorobenzyl)pyrrolidine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms on the benzyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding hydrocarbons or alcohols.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in organic solvents such as dichloromethane or toluene.

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reaction is typically carried out in aqueous or organic solvents.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas. The reaction is typically carried out in organic solvents such as ethanol or tetrahydrofuran.

    Coupling reactions: Common reagents include palladium catalysts, boronic acids, and halides. The reaction is typically carried out in organic solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrrolidines, while oxidation reactions can yield corresponding ketones or aldehydes.

Scientific Research Applications

1-(3-Bromo-2-chlorobenzyl)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and pharmaceuticals. It is also used in the development of new synthetic methodologies and reaction mechanisms.

    Biology: The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound is used in the development of new drugs and therapeutic agents. It can be used as a building block for the synthesis of bioactive molecules with potential medicinal properties.

    Industry: The compound is used in the production of various industrial chemicals and materials. It can be used as a precursor for the synthesis of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-chlorobenzyl)pyrrolidine depends on its specific application and target. In general, the compound can interact with various molecular targets such as enzymes, receptors, and proteins. The presence of bromine and chlorine atoms on the benzyl group can enhance the compound’s binding affinity and specificity for its target. The compound can modulate the activity of its target by acting as an inhibitor, activator, or substrate.

Comparison with Similar Compounds

1-(3-Bromo-2-chlorobenzyl)pyrrolidine can be compared with other similar compounds such as:

    1-(3-Bromo-2-chlorobenzyl)piperidine: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring. It may have different chemical and biological properties due to the difference in ring size and nitrogen atom position.

    1-(3-Bromo-2-chlorobenzyl)morpholine: This compound has a similar structure but contains a morpholine ring instead of a pyrrolidine ring. It may have different chemical and biological properties due to the presence of an oxygen atom in the ring.

    1-(3-Bromo-2-chlorobenzyl)azetidine: This compound has a similar structure but contains an azetidine ring instead of a pyrrolidine ring. It may have different chemical and biological properties due to the difference in ring size and nitrogen atom position.

The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms on the benzyl group and the presence of a pyrrolidine ring. This combination can confer unique chemical reactivity and biological activity to the compound.

Properties

IUPAC Name

1-[(3-bromo-2-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOYZDDNNLEPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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